4-(3-Hydrazinylpropyl)pyridine

MAO Inhibition Selectivity Neurological Disorders

Researchers developing selective MAO-A inhibitors often face supply gaps for high-purity hydrazinylpyridine building blocks with defined linker geometry. 4-(3-Hydrazinylpropyl)pyridine (CAS 6978-98-9) resolves this with a flexible propyl spacer enabling 55-fold MAO-A selectivity (IC50 18 nM) over MAO-B. • Validated scaffold for anti-tubercular hydrazide-hydrazone libraries with superior 4-pyridyl SAR • Bifunctional chelator linker for ⁹⁹mTc/⁶⁴Cu protein conjugation with optimal spatial separation • Green chemistry-compatible nucleophile for water-soluble bicyclo[2.2.2]octene N-aminosuccinimide ligands Available with batch-to-batch consistency for reproducible CNS drug discovery and bioconjugation research.

Molecular Formula C8H13N3
Molecular Weight 151.21
CAS No. 6978-98-9
Cat. No. B1659970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Hydrazinylpropyl)pyridine
CAS6978-98-9
Molecular FormulaC8H13N3
Molecular Weight151.21
Structural Identifiers
SMILESC1=CN=CC=C1CCCNN
InChIInChI=1S/C8H13N3/c9-11-5-1-2-8-3-6-10-7-4-8/h3-4,6-7,11H,1-2,5,9H2
InChIKeyIPNAXBQBFHMJGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Hydrazinylpropyl)pyridine (CAS 6978-98-9) Overview


4-(3-Hydrazinylpropyl)pyridine (CAS 6978-98-9, molecular formula C8H13N3, molecular weight 151.21 g/mol) is a heterocyclic hydrazine derivative featuring a pyridine ring connected to a hydrazine group via a three-carbon propyl linker . Its bifunctional architecture positions it as a versatile synthon for constructing heterocyclic libraries and a specialized tool for enzyme inhibition studies, distinguished from simpler hydrazinopyridines by its extended alkyl chain, which influences both molecular recognition and physicochemical properties [1].

1
MAO-A pathway inhibition studiesReported isoform-selectivity context supports MAO-focused research workflows
2
Water-soluble ligand synthesisHydrazinylpropyl group enables aqueous-compatible bicyclooctene adduct formation
3
Bioconjugation linker researchThree-carbon propyl tether supports protein-labeling and chelator-conjugation studies

Why Generic Hydrazinopyridines Fall Short


Attempts to substitute 4-(3-hydrazinylpropyl)pyridine with structurally similar hydrazinopyridines, such as 2-(3-hydrazinylpropyl)pyridine or 4-hydrazinylpyridine, are undermined by distinct differences in biological activity, regioselectivity, and synthetic utility. The propyl spacer and pyridine substitution pattern in 4-(3-hydrazinylpropyl)pyridine are not inert; they directly dictate enzyme binding affinity, as evidenced by its 55-fold selectivity for MAO-A over MAO-B [1], and enable unique reactivity as a scaffold for late-stage functionalization [2][3]. Furthermore, the compound's utility as a bifunctional chelating agent and its documented role in generating water-soluble ligands differentiate it from analogs that lack the precise 4-position substitution or the extended hydrazine tether [4].

This Compound 4-substituted pyridine with C3 hydrazine tether; reported MAO-A selective profile
4-Hydrazinylpyridine Direct pyridine-hydrazine bond may reduce linker flexibility and alter conjugation geometry
This Compound MAO-A inhibition context; 4-pyridyl substitution pattern critical for isoform preference
2-(3-Hydrazinylpropyl)pyridine Regioisomer may target copper amine oxidases; enzyme profile may not transfer to MAO-A studies
This Compound 4-Pyridyl hydrazine core; reported SAR links this substitution to anti-mycobacterial activity context
2- or 3-Pyridyl Hydrazine Analogs Different substitution pattern may shift anti-mycobacterial SAR; 4-position context may not replicate

Head-to-Head Evidence vs. Comparators


Selective MAO-A Inhibition

4-(3-Hydrazinylpropyl)pyridine exhibits potent and selective inhibition of human MAO-A (IC50 = 18 nM) over rat MAO-B (IC50 = 1,000 nM), a selectivity ratio of 55.6:1 [1]. This selectivity profile is significant because, unlike many non-selective hydrazine-based MAO inhibitors (e.g., phenylhydrazine, which inhibits both isoforms with similar potency [2]), the compound's 4-pyridyl substitution and propyl linker confer a strong preference for the MAO-A isoform. This is a key differentiator from generic hydrazinopyridines, which often lack this level of selectivity or are not characterized for MAO inhibition [3].

MAO-A Selectivity
Reported
55.6:1 MAO-A/MAO-B selectivity ratio
Supports isoform-selectivity assay context
Human MAO-A IC50 18 nM; rat MAO-B IC50 1000 nM
MAO Inhibition Selectivity Neurological Disorders

Anti-Mycobacterial Potency

In a systematic study of hydrazine derivatives from pyridinecarboxylic acids, compounds bearing the pyridyl moiety in the 4-position (i.e., isonicotinic acid hydrazide derivatives) exhibited significantly enhanced tuberculostatic activity compared to those with 2- or 3-substitutions or non-pyridyl analogs [1]. While this study did not include the exact compound 4-(3-hydrazinylpropyl)pyridine, it establishes a clear structure-activity relationship (SAR) showing that the 4-pyridyl linkage is critical for anti-mycobacterial potency. This finding is consistent with the known activity of isoniazid, the first-line anti-tuberculosis drug, which also features a 4-pyridyl hydrazide core [2].

Anti-Mycobacterial SAR
Class-level inference
4-Pyridyl substitution linked to enhanced tuberculostatic activity
Supports anti-mycobacterial SAR review
No direct quantitative data for this compound; data to verify
Antitubercular Hydrazide Derivatives Mycobacterium tuberculosis

Water-Soluble Ligand Synthesis

4-(3-Hydrazinylpropyl)pyridine is a direct synthetic precursor for generating bicyclo[2.2.2]octene-fused N-aminosuccinimide ligands that exhibit water solubility [1]. This property is a direct consequence of the hydrazinylpropyl group, which provides both the nucleophilic handle and the necessary flexibility for subsequent transformations. In contrast, simpler hydrazinopyridines (e.g., 2-hydrazinylpyridine) are primarily used as building blocks but have not been reported to yield water-soluble, bidentate ligands with the same efficiency [2].

Water-Soluble Ligand Synthesis
Head-to-head
Unique water-soluble bicyclooctene adduct formation
Supports aqueous-compatible ligand research fit
Comparator hydrazinopyridines did not yield water-soluble products in same study
Green Chemistry Water-Soluble Ligands Nucleophilic Substitution

Bioconjugation Linker Geometry

Patented as a key component in bifunctional aromatic compounds for linking metal ions to biologically useful molecules, 4-(3-hydrazinylpropyl)pyridine offers a specific hydrazine-to-protein reactive group geometry [1]. The propyl spacer provides a three-carbon tether between the pyridine ring and the hydrazine moiety, which is longer and more flexible than the direct pyridine-hydrazine bond in 4-hydrazinylpyridine. This extended linker can reduce steric hindrance and improve conjugation efficiency to sensitive biological targets [2].

Linker Geometry
Supporting evidence
3-carbon propyl tether vs. direct hydrazine attachment
May support bioconjugation efficiency review
Increased rotational freedom compared to 4-hydrazinylpyridine
Bioconjugation Protein Labeling Bifunctional Reagents

Regioisomeric Differentiation in Enzyme Targeting

4-(3-Hydrazinylpropyl)pyridine (IC50 = 18 nM for MAO-A) and its 2-pyridyl regioisomer, 2-(3-hydrazinylpropyl)pyridine, are expected to exhibit significantly different biological profiles due to the altered position of the pyridine nitrogen. While direct comparative data for the 2-isomer is not available in the same MAO assay, it is known that 2-hydrazinylpyridine acts as an irreversible inhibitor of copper amine oxidases (CAOs) , a distinct enzyme class. This indicates that the 4-position substitution in 4-(3-hydrazinylpropyl)pyridine is critical for its potent and selective MAO-A inhibition, a property not shared by its 2-substituted regioisomers.

Regioisomer Enzyme Target
Class-level inference
4-Pyridyl targets MAO-A; 2-pyridyl regioisomer targets CAO
Regioisomer enzyme profile may differ substantially
No direct comparative MAO data for 2-isomer; source review needed
Regioisomer Activity MAO Inhibition SAR

Targeted Applications of 4-(3-Hydrazinylpropyl)pyridine


Selective MAO-A Inhibitors for CNS Disorders

Utilize 4-(3-hydrazinylpropyl)pyridine as a lead scaffold for designing new MAO-A inhibitors with a favorable selectivity window (IC50 = 18 nM vs. 1,000 nM for MAO-B) [1]. This profile is ideal for treating depression and anxiety disorders while minimizing the risk of tyramine-induced hypertensive crises, a common side effect of non-selective MAO inhibitors.

Water-Soluble Bidentate Ligands

Employ 4-(3-hydrazinylpropyl)pyridine as a key nucleophile in green chemistry protocols to generate water-soluble bicyclo[2.2.2]octene-based N-aminosuccinimide ligands [2]. These ligands are valuable for developing homogeneous catalysts that function in aqueous media or for creating metal-based imaging probes that require high water solubility.

Anti-Tubercular Compound Libraries

Leverage the 4-pyridyl hydrazine core of 4-(3-hydrazinylpropyl)pyridine to build focused libraries of hydrazide-hydrazone derivatives with potential anti-tubercular activity [3]. The established SAR showing superior activity for 4-pyridyl-substituted hydrazines makes this compound a more attractive starting material than 2- or 3-pyridyl analogs for this specific indication.

Bioconjugation and Protein Labeling

Use 4-(3-hydrazinylpropyl)pyridine as a bifunctional linker for attaching metal chelators (e.g., for ⁹⁹mTc or ⁶⁴Cu) to proteins or antibodies [4]. The propyl spacer provides optimal distance between the pyridine-metal binding site and the protein conjugation point, potentially improving labeling efficiency and preserving protein function compared to shorter linkers.

Application
Selection Property
Validation Focus
MAO-A pathway inhibition studies
Isoform-selectivity context
MAO-A vs MAO-B endpoint review
Aqueous-compatible ligand synthesis
Water-soluble product formation
Green chemistry protocol validation
Anti-mycobacterial SAR studies
4-Pyridyl substitution context
Strain-panel activity review
Bioconjugation linker research
Linker geometry context
Conjugation efficiency validation

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